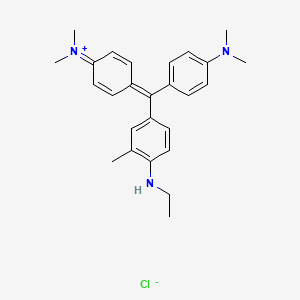
2-Tert-butylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be catalyzed by various Lewis acids such as titanium tetrachloride, ferric chloride, and aluminum chloride in the presence of nitromethane . The reaction conditions include:
Reagents: Phenanthrene, tert-butyl alcohol or tert-butyl chloride, Lewis acid catalyst.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to form quinones.
Reduction: Reduction with lithium aluminum hydride leads to the formation of dihydro derivatives.
Halogenation: Bromination with bromine in the presence of a catalyst forms dibromo derivatives.
Sulfonation: Treatment with concentrated sulfuric acid yields sulfonic acid derivatives.
Nitration: Nitration with nitric acid produces nitro derivatives.
Acylation: Acylation with acetyl chloride in the presence of aluminum chloride forms acetyl derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride.
Halogenation: Bromine, catalyst (e.g., iron bromide).
Sulfonation: Concentrated sulfuric acid.
Nitration: Nitric acid, sulfuric acid.
Acylation: Acetyl chloride, aluminum chloride.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, dibromo derivatives, sulfonic acids, nitro derivatives, and acetyl derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butylphenanthrene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Tert-butylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved include modulation of enzyme activity and alteration of signal transduction pathways .
Comparación Con Compuestos Similares
2-Tert-butylphenanthrene can be compared with other tert-butylated phenanthrene derivatives such as 3-tert-butylphenanthrene and 2,6-di-tert-butylphenanthrene . These compounds share similar chemical properties but differ in their reactivity and applications due to the position and number of tert-butyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
List of Similar Compounds
- 3-tert-butylphenanthrene
- 2,6-di-tert-butylphenanthrene
- 2,7-di-tert-butylphenanthrene
- 3,6-di-tert-butylphenanthrene
Propiedades
Número CAS |
66553-04-6 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-tert-butylphenanthrene |
InChI |
InChI=1S/C18H18/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
Clave InChI |
OKOZVRRHEIEQOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


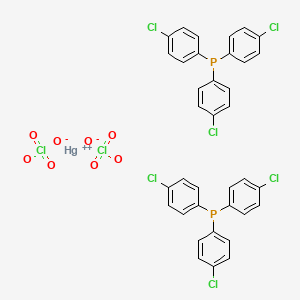
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
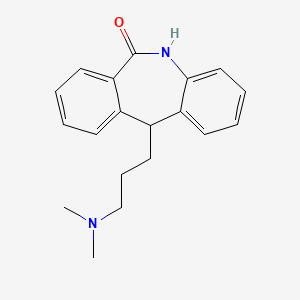
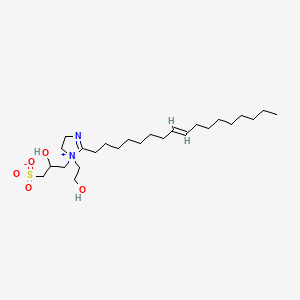
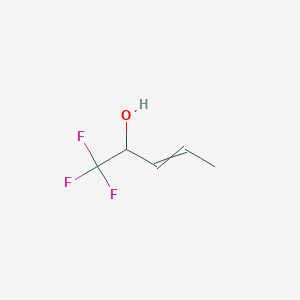

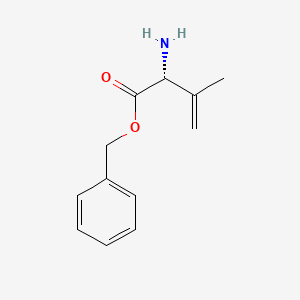
![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
